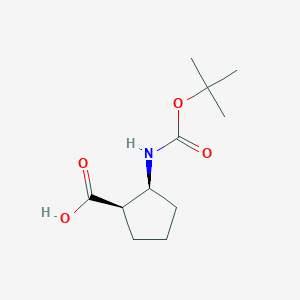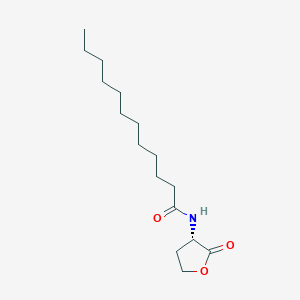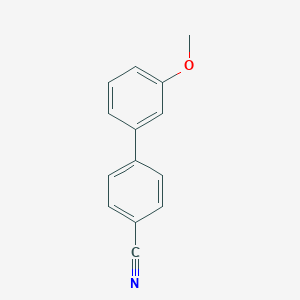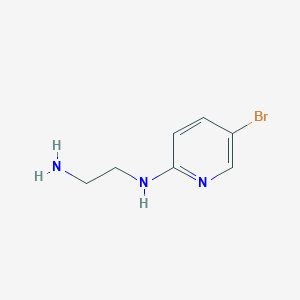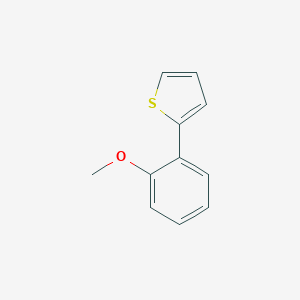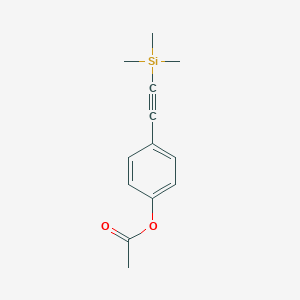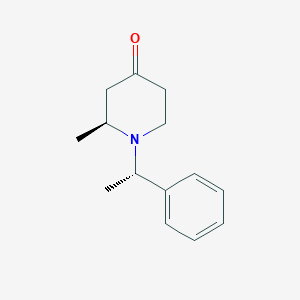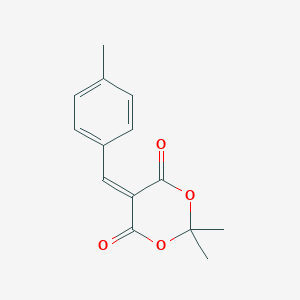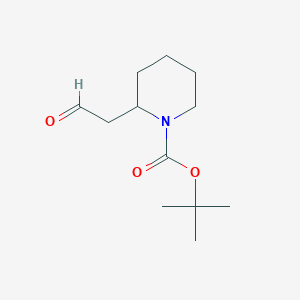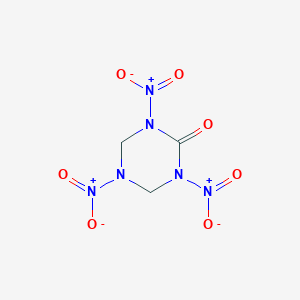
1,3,5-Trinitro-1,3,5-triazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trinitro-1,3,5-triazinan-2-one is a chemical compound with the molecular formula C3H4N6O7. It is known for its high energy content and is widely used in both industrial and military applications as an explosive . The compound is characterized by its three nitro groups attached to a triazinane ring, making it highly reactive and capable of undergoing rapid and exothermic decomposition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Trinitro-1,3,5-triazinan-2-one can be synthesized through the nitration of 1,3,5-triazinan-2-one. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents . The reaction is carried out under controlled temperature conditions to ensure the safety and efficiency of the process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes. The raw materials, including 1,3,5-triazinan-2-one, nitric acid, and sulfuric acid, are mixed in reactors designed to handle the exothermic nature of the reaction . The product is then purified through crystallization and filtration to obtain the final compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trinitro-1,3,5-triazinan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitrogen oxides and carbon dioxide.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Aplicaciones Científicas De Investigación
1,3,5-Trinitro-1,3,5-triazinan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nitrogen-containing heterocyclic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Industry: Widely used in the production of explosives and propellants due to its high energy content.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trinitro-1,3,5-triazinan-2-one involves the rapid decomposition of the compound upon initiation. The nitro groups undergo homolytic cleavage, leading to the formation of reactive nitrogen and oxygen species . These reactive species further react with the surrounding molecules, resulting in the release of a large amount of energy in the form of heat and gas . The molecular targets include the nitro groups and the triazinane ring, which undergoes ring cleavage during the decomposition process .
Comparación Con Compuestos Similares
1,3,5-Trinitro-1,3,5-triazinan-2-one can be compared with other similar compounds such as:
1,3,5-Trinitro-1,3,5-triazine: Another high-energy compound with similar explosive properties.
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
2,4,6-Trinitro-1,3,5-triazine: A theoretical explosive compound with a similar structure but different reactivity.
The uniqueness of this compound lies in its specific arrangement of nitro groups and its high energy content, making it particularly suitable for use in explosives and propellants .
Propiedades
IUPAC Name |
1,3,5-trinitro-1,3,5-triazinan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N6O7/c10-3-5(8(13)14)1-4(7(11)12)2-6(3)9(15)16/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBZKFUIBVLJCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN(C(=O)N1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N6O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448887 |
Source


|
| Record name | 1,3,5-Trinitro-1,3,5-triazinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115029-35-1 |
Source


|
| Record name | 1,3,5-Trinitro-1,3,5-triazinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
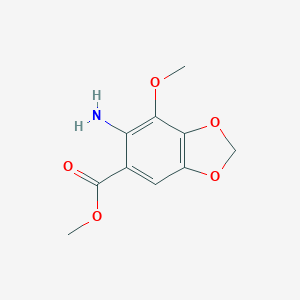

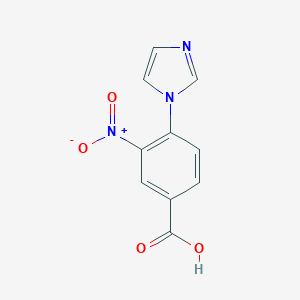
![6-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B169660.png)
